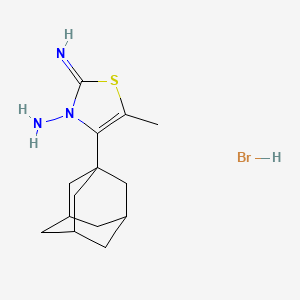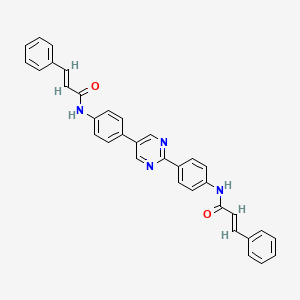
4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide, also known as AITC, is a chemical compound that has been used in scientific research for its potential therapeutic properties.
Wirkmechanismus
4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide is believed to exert its therapeutic effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of genes involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. It has also been shown to reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. However, its low solubility in water can make it difficult to administer in certain experiments.
Zukünftige Richtungen
Future research on 4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide could focus on its potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. Additionally, more studies are needed to fully understand the mechanism of action of 4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide and its potential side effects. Finally, the development of more efficient synthesis methods for 4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide could make it more accessible for research purposes.
Synthesemethoden
The synthesis of 4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide involves the reaction of 1-adamantanamine with carbon disulfide and methyl iodide to form 4-(1-adamantyl)-2-thioxo-1,3-thiazolidin-3-ium iodide. This compound is then treated with sodium hydroxide to form 4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide.
Wissenschaftliche Forschungsanwendungen
4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3(2H)-amine hydrobromide has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Eigenschaften
IUPAC Name |
4-(1-adamantyl)-2-imino-5-methyl-1,3-thiazol-3-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S.BrH/c1-8-12(17(16)13(15)18-8)14-5-9-2-10(6-14)4-11(3-9)7-14;/h9-11,15H,2-7,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSZRYDZFYRPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N)S1)N)C23CC4CC(C2)CC(C4)C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4981065.png)

![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4981079.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-phenylpiperazine](/img/structure/B4981083.png)
![5-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4981090.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4981114.png)
![4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide](/img/structure/B4981121.png)
![2-[isopropyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride](/img/structure/B4981128.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B4981129.png)

![N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4981154.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4981162.png)
